5-tert-butoxyquinazoline-2,4-diaMine
Overview
Description
Mechanism of Action
Target of Action
HZ-1157 primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . The NS3 protease of HCV is a prime target for the development of anti-HCV agents because it cleaves the viral polyprotein and liberates NS3, NS4A, NS4B, NS5A, and NS5B, allowing them to function normally in viral RNA replication .
Mode of Action
HZ-1157 exhibits an inhibitory effect on the HCV NS3/4A protease, with an IC50 value of 1.0 μmol/L . This means that it prevents the NS3/4A protease from cleaving the viral polyprotein, thereby disrupting the normal function of the viral proteins in RNA replication .
Biochemical Pathways
The primary biochemical pathway affected by HZ-1157 is the HCV RNA replication process. By inhibiting the NS3/4A protease, HZ-1157 disrupts the cleavage of the viral polyprotein, which in turn hampers the replication of the HCV RNA .
Pharmacokinetics
Its potent inhibitory activity against hcv ns3/4a protease suggests that it likely has sufficient bioavailability to exert its antiviral effects .
Result of Action
HZ-1157 effectively inhibits HCV infection in vitro, with an IC50 value of 0.82 μmol/L . This suggests that it can significantly reduce the replication of HCV in infected cells, thereby potentially limiting the spread of the virus .
Biochemical Analysis
Biochemical Properties
5-(tert-Butoxy)quinazoline-2,4-diamine is known to interact with various enzymes and proteins. For instance, it has been found potent against carbonic anhydrase (CA) inhibitory activity
Cellular Effects
The cellular effects of 5-(tert-Butoxy)quinazoline-2,4-diamine are primarily observed in its antiviral activity. It has been shown to inhibit the survival of the dengue virus in vitro . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under research.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HZ-1157 involves the preparation of 2,4-diaminoquinazoline derivatives. The synthetic route typically includes the following steps :
Formation of the Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Dimethylethoxy Group: The 1,1-dimethylethoxy group is introduced via an alkylation reaction.
Final Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of HZ-1157 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis: Large-scale synthesis of the quinazoline core.
Alkylation: Introduction of the dimethylethoxy group in bulk quantities.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
HZ-1157 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of HZ-1157 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
HZ-1157 has a broad range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinazoline derivatives.
Biology: Investigated for its inhibitory effects on viral proteases.
Medicine: Explored as a potential therapeutic agent for HCV and dengue virus infections.
Industry: Utilized in the development of antiviral drugs and related research.
Comparison with Similar Compounds
HZ-1157 is compared with other similar compounds, such as:
Sofosbuvir: An HCV RNA replication inhibitor.
Danoprevir: Another HCV NS3/4A protease inhibitor.
Lomibuvir: A non-nucleoside allosteric inhibitor of HCV NS5B polymerase.
Uniqueness
HZ-1157 is unique due to its dual inhibitory effects on both HCV and dengue virus proteases. This broad-spectrum activity makes it a valuable compound for antiviral research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKDYFLRJIBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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